molecular formula C8H13BrO4 B1381435 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate CAS No. 1803587-63-4

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate

Cat. No.: B1381435
CAS No.: 1803587-63-4
M. Wt: 253.09 g/mol
InChI Key: OSIQYKGFQWQFLO-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate is a brominated malonate derivative featuring a propanedioate ester backbone with methyl groups at the 1- and 3-positions and a 2-bromopropan-2-yl substituent at the central carbon. This compound belongs to the class of alkyl-substituted propanedioates, which are widely utilized in organic synthesis as intermediates for constructing complex molecules, particularly in catalytic domino reactions and nucleophilic substitution processes . The bromine atom at the 2-position of the propane moiety enhances its electrophilicity, making it a versatile substrate for cross-coupling reactions or further functionalization.

Properties

IUPAC Name

dimethyl 2-(2-bromopropan-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIQYKGFQWQFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.

    Addition Reactions: The compound can participate in addition reactions with other molecules.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound (hypothetical) 1,3-dimethyl; 2-(2-bromopropan-2-yl) ~265.1 Electrophilic bromine enables SN2 reactions; potential for asymmetric catalysis
1,3-Diethyl 2-(2-oxopropylidene)propanedioate (from ) 1,3-diethyl; 2-(2-oxopropylidene) ~242.2 Used in three-component coupling reactions for trans-hydrindane synthesis
Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate (QY-1141, ) 1,3-dimethyl; 2-(5-bromo-3-cyanopyridin-2-yl) 311.1 Bromine and cyano groups enhance electrophilicity for heterocyclic drug intermediates
Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (PY-1532, ) 1,3-dimethyl; 2-(5-bromo-3-nitropyridin-2-yl) 317.1 Nitro group facilitates redox-active intermediates in medicinal chemistry
1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate () 1,3-dimethyl; 2-[2-amino-4-(methylsulfonyl)phenyl] ~315.3 Amino and sulfonyl groups enable hydrogen bonding; used in bioactive molecule design

Key Observations:

Substituent Effects on Reactivity: The bromine atom in this compound contrasts with the oxopropylidene group in the diethyl analog (). While the latter participates in Michael/aldol domino reactions , the bromine in the target compound likely favors nucleophilic substitutions or Suzuki-Miyaura couplings. Pyridine-ring brominated analogs () exhibit distinct reactivity due to aromatic stabilization and conjugation with electron-withdrawing groups (e.g., nitro, cyano), which are absent in the aliphatic bromopropane derivative.

In contrast, diethyl malonate () lacks halogenation, making it more suited for enolate formation rather than electrophilic pathways.

Applications :

  • Brominated pyridine-propanedioates () are prioritized in drug discovery due to their aromatic heterocycles, whereas the aliphatic bromo compound may serve as a scaffold for agrochemicals or polymers.
  • The methylsulfonylphenyl analog () demonstrates the role of polar substituents in enhancing solubility and target binding in medicinal chemistry .

Research Findings and Industrial Relevance

  • Catalytic Efficiency: highlights that propanedioate esters with α,β-unsaturated aldehydes achieve high diastereoselectivity in domino reactions (>90% yield, >20:1 dr) . The brominated analog could similarly leverage its electrophilic center for tandem reactions but may require optimized conditions due to steric hindrance.
  • Regulatory Considerations : Diethyl malonate () is classified as a low-priority substance by the EPA due to low toxicity , suggesting that dimethyl analogs with bromine may necessitate additional safety evaluations.
  • Synthetic Utility : Brominated propanedioates like QY-1141 and PY-1532 () are commercialized with >95% purity, underscoring their reliability as intermediates in high-value syntheses .

Biological Activity

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available literature and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H15BrO4\text{C}_9\text{H}_{15}\text{BrO}_4

This compound features a bromopropyl group that is hypothesized to enhance its reactivity and biological interactions.

This compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity :
    A study conducted by researchers explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)12.5Caspase activation
    PC-3 (Prostate Cancer)15.0Cell cycle arrest
  • Anti-inflammatory Effects :
    In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis.
  • Antimicrobial Studies :
    The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli>64

Toxicological Profile

While the biological activities are promising, evaluating the safety profile is crucial. Toxicological assessments have revealed that at therapeutic concentrations, this compound exhibits low cytotoxicity in normal human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate
Reactant of Route 2
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate

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